molecular formula C17H22FN5O2S B11314859 N-Ethyl-4-[4-(2-fluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine

N-Ethyl-4-[4-(2-fluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine

Cat. No.: B11314859
M. Wt: 379.5 g/mol
InChI Key: ODVHJRWOQXHUIF-UHFFFAOYSA-N
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Description

N-Ethyl-4-[4-(2-fluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine is a complex organic compound that features a piperazine ring substituted with a fluorobenzenesulfonyl group and a pyrimidine ring

Preparation Methods

The synthesis of N-Ethyl-4-[4-(2-fluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzenesulfonyl group. The final step involves the formation of the pyrimidine ring and the ethylation of the amine group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

N-Ethyl-4-[4-(2-fluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions .

Scientific Research Applications

N-Ethyl-4-[4-(2-fluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-4-[4-(2-fluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets in the body. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-Ethyl-4-[4-(2-fluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22FN5O2S

Molecular Weight

379.5 g/mol

IUPAC Name

N-ethyl-4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-2-amine

InChI

InChI=1S/C17H22FN5O2S/c1-3-19-17-20-13(2)12-16(21-17)22-8-10-23(11-9-22)26(24,25)15-7-5-4-6-14(15)18/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,21)

InChI Key

ODVHJRWOQXHUIF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)C

Origin of Product

United States

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